molecular formula C20H19N3OS B12209128 (2Z)-2-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B12209128
M. Wt: 349.5 g/mol
InChI Key: LMKDNNMPFCUKBE-AQTBWJFISA-N
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Description

(2Z)-2-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 4-(diethylamino)benzaldehyde with a thiazolo[3,2-a]benzimidazole derivative under specific reaction conditions. Common reagents used in this synthesis include acids or bases as catalysts, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Research in this area focuses on understanding its interactions with biological targets and its potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Studies may investigate its efficacy, safety, and mechanism of action in treating various diseases.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one include other thiazolo[3,2-a]benzimidazole derivatives, such as:

  • (2Z)-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2Z)-2-[4-(methoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced stability, specific binding affinity to targets, or unique reactivity patterns.

Properties

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

(2Z)-2-[[4-(diethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H19N3OS/c1-3-22(4-2)15-11-9-14(10-12-15)13-18-19(24)23-17-8-6-5-7-16(17)21-20(23)25-18/h5-13H,3-4H2,1-2H3/b18-13-

InChI Key

LMKDNNMPFCUKBE-AQTBWJFISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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